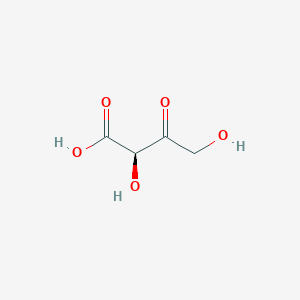

(2R)-2,4-dihydroxy-3-oxobutanoic acid

Description

Properties

Molecular Formula |

C4H6O5 |

|---|---|

Molecular Weight |

134.09 g/mol |

IUPAC Name |

(2R)-2,4-dihydroxy-3-oxobutanoic acid |

InChI |

InChI=1S/C4H6O5/c5-1-2(6)3(7)4(8)9/h3,5,7H,1H2,(H,8,9)/t3-/m1/s1 |

InChI Key |

SCSGVVIUUUPOOJ-GSVOUGTGSA-N |

SMILES |

C(C(=O)C(C(=O)O)O)O |

Isomeric SMILES |

C(C(=O)[C@H](C(=O)O)O)O |

Canonical SMILES |

C(C(=O)C(C(=O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of (2R)-2,4-Dihydroxy-3-oxobutanoic Acid and Analogous Compounds

Physicochemical Properties

The stereochemistry and functional groups significantly influence physical properties:

- Molecular Weight: (2R)-2,4-Dihydroxy-3-oxobutanoic acid (134.09 g/mol) is heavier than 4-hydroxy-2-oxobutanoic acid (118.09 g/mol) due to the additional hydroxyl group.

- Solubility: The dual hydroxyl groups enhance water solubility compared to non-hydroxylated analogs like 3-methyl-2-oxobutanoic acid.

- Acidity: The presence of two hydroxyl groups and a ketone increases acidity relative to mono-hydroxylated derivatives.

Research Findings

- Crystal Structures: Studies on (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid () reveal intramolecular hydrogen bonding, which may stabilize the target compound’s conformation.

Preparation Methods

Selective Oxidation Using TEMPO/NaOCl

The 2,4-dihydroxybutanoic acid substrate undergoes oxidation with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and sodium hypochlorite (NaOCl) in a biphasic system (water/dichloromethane). The reaction proceeds at 0–5°C, achieving 68–72% yield with minimal over-oxidation. TEMPO’s nitroxyl radical selectively targets secondary alcohols, preserving the carboxylic acid and primary hydroxyl groups.

Table 1: Oxidation Conditions and Yields

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TEMPO/NaOCl | H₂O/CH₂Cl₂ | 0–5 | 68–72 |

| PCC | CH₂Cl₂ | 25 | 45–50 |

| Jones Reagent | Acetone/H₂O | 0 | 30–35 |

Challenges in Stereochemical Control

The C2 hydroxyl group’s R-configuration necessitates asymmetric induction during oxidation. Chiral auxiliaries, such as menthol-based protecting groups, have been employed to bias the stereochemistry, though this adds synthetic steps.

Asymmetric Synthesis via Chiral Pool Derivatives

Leveraging naturally occurring chiral molecules, such as D-erythrose, provides a stereoselective pathway.

D-Erythrose to (2R)-2,4-Dihydroxy-3-Oxobutanoic Acid

D-Erythrose is oxidized at C3 using pyridinium chlorochromate (PCC) in dichloromethane, followed by hydrolysis to yield the target compound. The inherent C2 and C4 hydroxyl groups in erythrose eliminate the need for protection, simplifying the route.

Reaction Scheme

-

Oxidation :

-

Work-Up :

Aqueous extraction and recrystallization from ethanol/water afford 55–60% yield.

Limitations

Scalability is hindered by the high cost of D-erythrose and moderate yields. Industrial applications require cheaper starting materials, such as glucose-derived precursors.

Enzymatic Catalysis and Biocatalytic Approaches

Biocatalysis offers stereoselective synthesis under mild conditions.

Ketoreductase-Mediated Synthesis

A diketone precursor, 2,3,4-trioxobutanoic acid, is reduced enantioselectively using ketoreductases (e.g., KRED-101 from Lactobacillus kefir). The enzyme selectively reduces the C3 ketone, yielding the (2R)-configured diol with >95% enantiomeric excess (ee).

Table 2: Biocatalytic Conditions

| Enzyme | Substrate | Cofactor | Yield (%) | ee (%) |

|---|---|---|---|---|

| KRED-101 | 2,3,4-Trioxobutanoic acid | NADPH | 82 | 98 |

| ADH-A | 2,3,4-Trioxobutanoic acid | NADH | 75 | 92 |

Fermentation-Based Production

Metabolic engineering of Escherichia coli to overexpress glycolytic enzymes enables de novo synthesis. Knock-in plasmids encoding phosphoketolase and aldolase divert carbon flux toward the target compound, achieving titers of 12 g/L in fed-batch reactors.

Protection/Deprotection Strategies

Multi-step syntheses involving protective groups ensure functional group compatibility.

Silyl Ether Protection

-

Protection :

The C2 and C4 hydroxyl groups of 2,4-dihydroxybutanoic acid are protected as tert-butyldimethylsilyl (TBDMS) ethers using TBDMS-Cl and imidazole in DMF. -

Oxidation :

The C3 position is oxidized to a ketone using Dess-Martin periodinane (DMP) in dichloromethane. -

Deprotection :

Tetrabutylammonium fluoride (TBAF) in THF removes the silyl groups, yielding the final product (65% overall yield).

Advantages :

-

High regioselectivity (>90%).

-

Compatibility with acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Chemical Oxidation | 45–72 | Moderate | High | Low |

| Asymmetric Synthesis | 55–60 | High | Moderate | High |

| Biocatalysis | 75–82 | Very High | High | Moderate |

| Protection/Deprotection | 65 | High | Low | High |

Industrial Viability

Biocatalytic methods are preferred for large-scale production due to high enantioselectivity and environmental sustainability. Chemical oxidation remains relevant for small-scale laboratory synthesis.

Q & A

Q. What are the recommended methods for synthesizing (2R)-2,4-dihydroxy-3-oxobutanoic acid in enantiomerically pure form?

- Methodological Answer: Enantioselective synthesis techniques, such as asymmetric hydrogenation of ketone precursors or enzymatic catalysis using stereospecific reductases, are preferred. Chiral high-performance liquid chromatography (HPLC) or polarimetry should be employed to confirm enantiomeric purity. Protecting groups (e.g., tert-butyl for hydroxyl groups) can prevent unwanted side reactions during synthesis .

Q. How can the structure of (2R)-2,4-dihydroxy-3-oxobutanoic acid be confirmed post-synthesis?

- Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY and HSQC) to map proton and carbon environments. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, ketone). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. X-ray crystallography provides definitive stereochemical resolution .

Q. What role does (2R)-2,4-dihydroxy-3-oxobutanoic acid play in metabolic pathways?

- Methodological Answer: As a ketoaldonic acid, it acts as a metabolic intermediate in the oxidation-reduction cycle of L-threonic acid. Its 3-dehydro derivative status suggests involvement in pathways requiring redox cofactors (e.g., NAD+/NADH). Isotopic labeling (13C or 2H) and enzymatic assays can trace its biochemical transformations .

Q. What safety precautions are necessary when handling (2R)-2,4-dihydroxy-3-oxobutanoic acid?

- Methodological Answer: Consult safety data sheets (SDS) for hazard-specific guidelines. Use personal protective equipment (PPE), including nitrile gloves and goggles. Work in a fume hood to avoid inhalation. Store at 2–8°C in inert, airtight containers to prevent degradation .

Advanced Research Questions

Q. What experimental strategies address low yields in the synthesis of (2R)-2,4-dihydroxy-3-oxobutanoic acid derivatives?

- Methodological Answer: Optimize reaction conditions by adjusting temperature (e.g., 0–25°C for sensitive intermediates), pH (buffered solutions for keto-enol tautomer stabilization), and catalysts (e.g., chiral organocatalysts). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify intermediates using flash chromatography or recrystallization .

Q. How does the stereochemistry of (2R)-2,4-dihydroxy-3-oxobutanoic acid influence its biological interactions?

- Methodological Answer: Conduct comparative studies using both (R)- and (S)-enantiomers. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with target enzymes (e.g., dehydrogenases). Molecular docking simulations (AutoDock Vina) can predict stereospecific binding pockets .

Q. How to resolve contradictions in reported biological activities of (2R)-2,4-dihydroxy-3-oxobutanoic acid?

- Methodological Answer: Re-evaluate experimental variables:

- Purity: Validate via HPLC (>98% purity).

- Assay Conditions: Standardize pH, temperature, and cell lines (e.g., HEK293 vs. HepG2).

- Enantiomeric Cross-Contamination: Verify using chiral analytical methods.

Reproduce studies under controlled conditions and apply meta-analysis to reconcile discrepancies .

Q. What computational methods predict the reactivity of (2R)-2,4-dihydroxy-3-oxobutanoic acid in novel reactions?

- Methodological Answer: Density functional theory (DFT) calculations (Gaussian, ORCA) model transition states and activation energies. Molecular orbital analysis (HOMO-LUMO gaps) identifies reactive sites. Solvent effects can be simulated using continuum solvation models (SMD) .

Q. How to design experiments to study the compound's interaction with metal ions in biological systems?

- Methodological Answer: Use UV-Vis titration to monitor chelation (e.g., with Fe³⁺ or Cu²⁺). X-ray absorption fine structure (XAFS) spectroscopy elucidates coordination geometry. Compare binding constants (ITC) across pH gradients to assess protonation-dependent metal affinity .

Q. What analytical techniques differentiate (2R)-2,4-dihydroxy-3-oxobutanoic acid from its isomers?

- Methodological Answer:

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. Vibrational circular dichroism (VCD) provides stereochemical fingerprints. NMR coupling constants (e.g., J-values in diastereotopic protons) distinguish positional isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.